molecular formula C18H17N5O2S B2838243 N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941880-67-7

N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2838243
CAS No.: 941880-67-7
M. Wt: 367.43
InChI Key: LOVNAGCCXCRJKE-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a thiazole-based small molecule featuring a pyridin-3-ylmethyl group at the 4-position and a 3-(p-tolyl)ureido substituent at the 2-position of the thiazole ring. Its synthesis likely follows a pathway analogous to related thiazole carboxamides, involving hydrolysis of ester intermediates to carboxylic acids, followed by coupling with amines or urea-forming reagents .

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-3-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12-4-6-14(7-5-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-13-3-2-8-19-9-13/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNAGCCXCRJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a complex organic compound with significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by the presence of a thiazole ring, a pyridine moiety, and a urea group, which are known to contribute to its biological properties. The synthesis typically involves several steps:

  • Formation of the Thiazole Ring : This can be achieved through reactions involving α-haloketones and thiourea.
  • Introduction of the Urea Group : The thiazole derivative is reacted with an isocyanate or carbodiimide.
  • Attachment of the Pyridine Ring : This is done via nucleophilic substitution reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The urea moiety facilitates hydrogen bonding, while the aromatic rings engage in π-π interactions, enhancing binding affinity to biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacteria:

Bacteria MIC (μg/mL) Reference
Staphylococcus aureus25
Escherichia coli50
Klebsiella pneumoniae40

These compounds demonstrated effectiveness comparable to standard antibiotics.

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Studies show that it can inhibit pro-inflammatory cytokines such as TNFα and IL-6 in various cell lines. For example, certain derivatives exhibited IC50 values ranging from 0.1 to 1 μM against IL-17 production.

Case Studies

  • In Vitro Studies : A study on related thiazole compounds demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria using the agar well diffusion method. Compounds with specific substitutions showed MIC values as low as 25 μg/mL against S. aureus, indicating strong potential for therapeutic applications .
  • In Vivo Models : Animal studies have suggested that thiazole derivatives may reduce inflammation in models of arthritis, providing a basis for further development as anti-inflammatory agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The target compound differs from similar thiazole carboxamides in two critical aspects:

Substituent Position on Thiazole Core :

  • The carboxamide group (-CONH-) is located at the 4-position of the thiazole ring, whereas analogs such as those described in feature carboxamide groups at the 5-position .
  • The 2-position of the thiazole is occupied by a 3-(p-tolyl)ureido group, contrasting with 4-pyridinyl or simpler alkyl/aryl groups in other compounds.

Pyridine Orientation :

  • The pyridine moiety is attached via a 3-pyridinylmethyl linker, diverging from the 4-pyridinyl substitution seen in analogs. This positional variance may influence binding interactions in biological targets.

Implications of Structural Variations

Biological Activity: The 3-pyridinylmethyl group may enhance lipophilicity and membrane permeability compared to 4-pyridinyl analogs.

Pharmacokinetic Properties :

  • The p-tolyl group in the urea moiety could increase metabolic stability relative to smaller alkyl substituents.

Synthetic Challenges :

  • The multi-step synthesis required for the ureido functionality (vs. straightforward amide coupling) may limit scalability.

Q & A

Q. What are the key steps in synthesizing N-(pyridin-3-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux conditions .
  • Urea linkage introduction : Reaction of an isocyanate or amine with a carbamate intermediate to form the ureido group .
  • Amide bond formation : Coupling the thiazole-4-carboxylic acid with pyridin-3-ylmethylamine using coupling agents like EDCI or HATU . Optimization includes adjusting temperature (60–100°C), solvent choice (DMF, acetonitrile), and catalysts (triethylamine) to improve yield (up to 85% reported) and purity. Automated flow chemistry may enhance reproducibility for scaled-up synthesis .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry of the thiazole ring and substituent positions (e.g., pyridin-3-ylmethyl group) .
  • High-Performance Liquid Chromatography (HPLC) : Validates purity (>98% in optimized syntheses) .
  • Mass Spectrometry (MS) : Determines molecular weight (367.43 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. What biological activities have been reported for this compound and its structural analogs?

  • Anticancer potential : Inhibition of kinases (e.g., C-RAF, FLT3) via competitive binding to ATP pockets, reducing cell proliferation in vitro .
  • Anti-inflammatory effects : Suppression of p38 MAPK signaling, validated via ELISA-based kinase assays .
  • Antimicrobial activity : Structural analogs show MIC values <10 µM against Gram-positive bacteria, likely through membrane disruption . Assays include MTT for cytotoxicity, enzyme inhibition kinetics, and bacterial growth curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data across different biological assays?

Discrepancies may arise from:

  • Assay conditions : Varying pH, temperature, or solvent (DMSO concentration) affecting compound stability .
  • Structural analogs : Substitutions (e.g., fluorine vs. chlorine on aryl groups) altering lipophilicity (LogP) and target affinity . Mitigation strategies:
  • Standardize assay protocols (e.g., fixed DMSO ≤0.1%).
  • Conduct comparative SAR studies using analogs (e.g., p-tolyl vs. m-tolyl ureido groups) .

Q. What computational methods are recommended to predict binding modes and optimize potency?

  • Molecular docking (AutoDock Vina) : Predict interactions with kinase ATP-binding sites (e.g., hydrogen bonding with pyridin-3-ylmethyl group) .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
  • Free Energy Perturbation (FEP) : Quantify energy changes from substituent modifications (e.g., fluorination) . Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD) measurements .

Q. How can researchers design structure-activity relationship (SAR) studies to improve selectivity?

Key strategies include:

  • Substituent variation : Test p-tolyl (methyl) vs. 4-fluorophenyl groups to modulate steric/electronic effects .
  • Scaffold hopping : Replace thiazole with oxazole or triazole to alter π-π stacking interactions .
  • Bioisosteric replacement : Substitute urea with thiourea or carbamate to enhance metabolic stability . Prioritize analogs with >10-fold selectivity in kinase panel screens (e.g., Eurofins KinaseProfiler) .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

  • Chemical proteomics : Use photoaffinity probes to identify off-target interactions in cell lysates .
  • CRISPR-Cas9 knockout screens : Identify genes whose deletion sensitizes/resists compound treatment .
  • Metabolomics (LC-MS) : Track changes in glycolysis/TCA cycle intermediates to infer pathway modulation . Combine with transcriptomics (RNA-seq) to map downstream signaling effects .

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